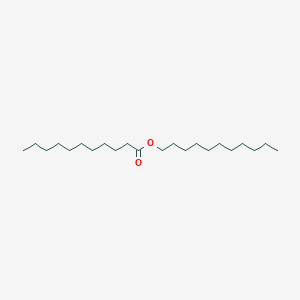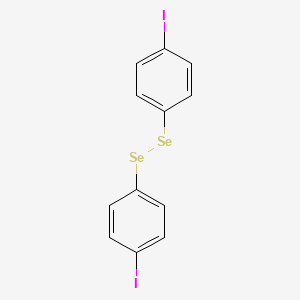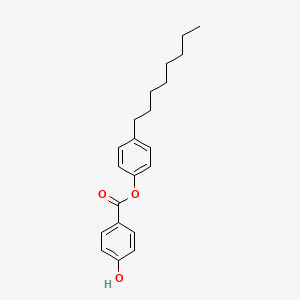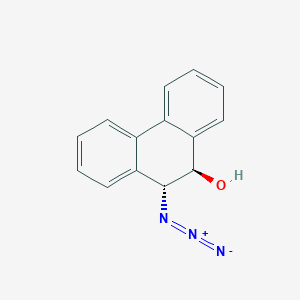![molecular formula C16H12ClNO3 B14648668 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid CAS No. 53901-69-2](/img/structure/B14648668.png)
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid is an organic compound that features a benzoic acid moiety linked to a 2-chlorophenyl group through an acryloyl amide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid typically involves the reaction of 2-chlorophenylacrylic acid with 2-aminobenzoic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The chlorophenyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Tolfenamic acid: An aminobenzoic acid derivative with a similar structure, used as a non-steroidal anti-inflammatory drug (NSAID).
Flufenamic acid: Another aminobenzoic acid derivative with anti-inflammatory properties.
Mefenamic acid: A related compound used for its analgesic and anti-inflammatory effects.
Uniqueness
2-{[3-(2-Chlorophenyl)acryloyl]amino}benzoic acid is unique due to the presence of the acryloyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other aminobenzoic acid derivatives that lack this functional group.
Propiedades
Número CAS |
53901-69-2 |
|---|---|
Fórmula molecular |
C16H12ClNO3 |
Peso molecular |
301.72 g/mol |
Nombre IUPAC |
2-[3-(2-chlorophenyl)prop-2-enoylamino]benzoic acid |
InChI |
InChI=1S/C16H12ClNO3/c17-13-7-3-1-5-11(13)9-10-15(19)18-14-8-4-2-6-12(14)16(20)21/h1-10H,(H,18,19)(H,20,21) |
Clave InChI |
QUAFNALOLHHWGL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC=CC=C2C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


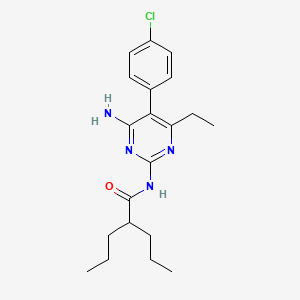
![4-[(E)-(1-Oxo-2-phenyl-3H-1lambda~5~-indol-3-ylidene)amino]benzonitrile](/img/structure/B14648592.png)
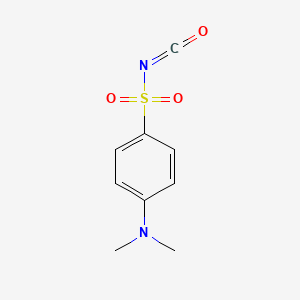
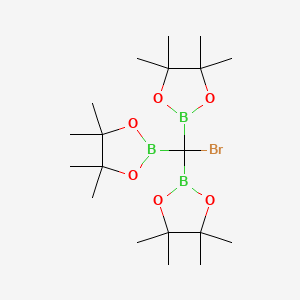
![2-{4-[2-([1,1'-Biphenyl]-4-yl)ethenyl]phenyl}-1-methyl-1H-indole](/img/structure/B14648610.png)
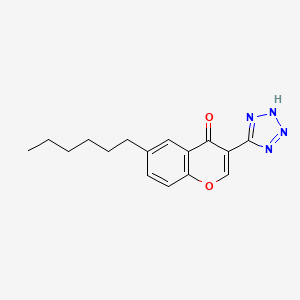
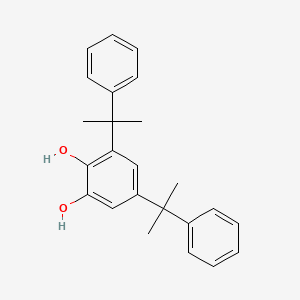
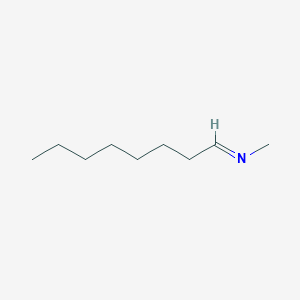
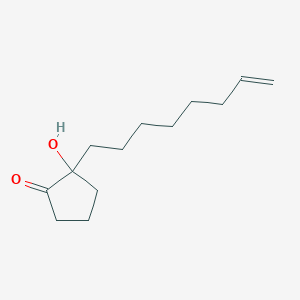
![Silane, [(1,1-diphenyl-3-butenyl)oxy]trimethyl-](/img/structure/B14648646.png)
